molecular formula C9H5BrO3 B1528777 7-Bromobenzofuran-3-carboxylic acid CAS No. 1374574-88-5

7-Bromobenzofuran-3-carboxylic acid

Cat. No.: B1528777
CAS No.: 1374574-88-5
M. Wt: 241.04 g/mol
InChI Key: IJEZISLPHXSBTK-UHFFFAOYSA-N
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Description

7-Bromobenzofuran-3-carboxylic acid (CAS 1374574-88-5) is a halogenated benzofuran derivative with the molecular formula C₉H₅BrO₃ and a molecular weight of 241.04 g/mol . It features a bromine atom at the 7-position of the benzofuran ring and a carboxylic acid group at the 3-position. This compound is primarily used in pharmaceutical and materials science research as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its bromine substituent.

Preparation Methods

Detailed Preparation Method from Literature

A recent patented method (CN110818661B) outlines an efficient synthetic route for halogenated benzofuran carboxylic acids, including 7-bromobenzofuran-3-carboxylic acid derivatives, emphasizing industrial scalability and improved yields.

Stepwise Synthesis:

Step Description Key Reagents & Conditions Yield (%) Notes
1 Halogenation of 4-protected amino-2-hydroxybenzoic acid/ester to form 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester Halogenating agents: N-bromosuccinimide (NBS), dibromohydantoin, or similar; Organic solvent; Heating Not specified Introduction of bromine at 3- and 5-positions simplifies subsequent ring closure
2 Coupling reaction with trialkyl acetylene silicon to form 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester Pd catalyst (e.g., PdCl2 with bis(diphenylphosphino)ferrocene), CuI, triethylamine; Solvent: 1,2-dichloroethane or 2-methyltetrahydrofuran; 50–65 °C; 6 hours 71.2–71.9 Sonogashira-type coupling facilitates benzofuran ring formation
3 Deprotection and/or hydrolysis under alkaline conditions to yield 4-amino-5-halogenobenzofuran-7-carboxylic acid Alkaline hydrolysis/deprotection Not specified Final step to obtain free acid and amino group

This method highlights the use of bromine at both 3- and 5-positions initially, but the ring closure selectively yields the 7-bromo substitution on the benzofuran ring, demonstrating regioselectivity through the reaction sequence.

Reaction Conditions and Catalysts

  • Halogenation: Utilizes N-bromosuccinimide (NBS) or dibromohydantoin as brominating agents, which are mild and selective for aromatic bromination in the presence of protecting groups.
  • Coupling Reaction: Palladium-catalyzed Sonogashira coupling with trialkylsilyl acetylenes is employed to induce ring closure forming the benzofuran core. Cuprous iodide acts as a co-catalyst, and triethylamine serves as the base.
  • Solvents: 1,2-dichloroethane and 2-methyltetrahydrofuran are commonly used for their ability to dissolve reactants and stabilize catalysts.
  • Temperature: Moderate heating (50–65 °C) for 6 hours ensures reaction completion without excessive side reactions.

Yield and Purification

  • The coupling step yields around 71% of the intermediate benzofuran derivative, which is considered efficient for such complex heterocyclic synthesis.
  • Purification is facilitated by filtration and washing steps post-reaction, and the process is designed to minimize byproducts and ease industrial scalability.
  • The overall process improves upon earlier methods with yields around 22–24%, which suffered from complex operations and difficult purification.

Alternative and Related Methods

While the above method is the most detailed and industrially relevant, other general approaches to brominated benzofuran carboxylic acids include:

  • Direct bromination of benzofuran derivatives: Bromination using bromine or NBS in the presence of catalysts such as iron(III) bromide, followed by carboxylation via carbon dioxide under high pressure and temperature.
  • Curtius rearrangement routes: Starting from benzofuran-2-carbohydrazides, conversion to benzofuran-2-carbonyl azides, and subsequent rearrangement to isocyanatobenzofuran intermediates, which react with aminobenzoic acids to form benzofuran-based carboxylic acids. However, these methods are more common for related benzofuran carboxylic acids rather than specifically this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Advantages Limitations
Halogenation + Sonogashira coupling (Patent CN110818661B) 4-protected amino-2-hydroxybenzoic acid/ester NBS, Pd catalyst, CuI, trialkyl acetylene silicon Halogenation, Pd-catalyzed coupling, deprotection ~71% (coupling step) High yield, industrial scalability, regioselective Multi-step, requires protecting groups
Direct bromination + carboxylation Benzofuran Br2 or NBS, FeBr3, CO2 Electrophilic aromatic substitution, carboxylation Moderate Simpler reagents Requires high pressure/temperature for carboxylation
Curtius rearrangement route Benzofuran-2-carbohydrazides NaNO2, acetic acid, xylene reflux Rearrangement, nucleophilic addition Moderate (68–85%) Versatile for benzofuran derivatives Less specific to 7-bromo substitution

Research Findings and Industrial Implications

  • The patented method (CN110818661B) represents a significant advancement by simplifying the bromination and ring closure steps, reducing byproducts, and improving yield and purification ease.
  • The use of trialkylsilyl-protected alkynes in Pd-catalyzed coupling reactions is a key innovation enabling selective formation of the benzofuran ring with the desired bromine substitution.
  • Industrial production benefits from this method due to its environmental friendliness, cost-effectiveness, and suitability for kilogram-scale synthesis.
  • Alternative methods provide routes for related benzofuran carboxylic acids but may lack the regioselectivity or efficiency required for this compound specifically.

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable at room temperature when sealed in dry conditions .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

7-Bromo-5-chloro-1-benzofuran-3-carboxylic Acid

CAS 1489133-32-5 (Molecular formula: C₉H₄BrClO₃ , Molecular weight: 275.48 g/mol ) :

  • Structural Differences : Contains an additional chlorine substituent at the 5-position, making it a dihalogenated analog.
  • Impact on Properties: Higher molecular weight (275.48 vs. 241.04) due to the chlorine atom. Increased electron-withdrawing effects from dual halogenation may enhance reactivity in electrophilic substitution or cross-coupling reactions. No explicit hazard data reported, but chlorine addition could influence toxicity profiles.

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid

CAS 1094288-67-1 (Molecular formula: C₄H₇N₅O , Molecular weight: 141.13 g/mol ) :

4,7-Dibromo-2,1,3-benzothiadiazole

CAS N/A (Molecular formula: C₆H₂Br₂N₂S ) :

  • Structural Differences : A benzothiadiazole core with bromine at 4- and 7-positions, lacking a carboxylic acid group.
  • Applications : Primarily used in optoelectronics due to its electron-deficient aromatic system, contrasting with the medicinal chemistry focus of benzofuran carboxylic acids.

Comparative Data Table

Property 7-Bromobenzofuran-3-carboxylic Acid 7-Bromo-5-chloro-1-benzofuran-3-carboxylic Acid 4,7-Dibromo-2,1,3-benzothiadiazole
Molecular Formula C₉H₅BrO₃ C₉H₄BrClO₃ C₆H₂Br₂N₂S
Molecular Weight 241.04 g/mol 275.48 g/mol 297.92 g/mol
Substituents Br (7-position) Br (7), Cl (5) Br (4,7)
Hazard Statements H302, H315, H319, H335 Not reported Not reported
Applications Pharmaceutical intermediates Synthetic intermediates Optoelectronic materials

Research Findings and Implications

  • Reactivity : The bromine in this compound facilitates cross-coupling reactions, while the chlorine in its dihalogenated analog (CAS 1489133-32-5) may allow sequential functionalization .
  • Synthetic Challenges : Bromination at the 7-position is sterically demanding, contributing to the high cost of this compound (e.g., €3,167 for 5g) .
  • Safety Considerations : The absence of hazard data for analogs like 7-bromo-5-chloro-1-benzofuran-3-carboxylic acid underscores the need for further toxicological studies .

Biological Activity

7-Bromobenzofuran-3-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention due to its significant biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Target of Action
Benzofuran compounds, including this compound, exhibit a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds have been shown to inhibit the growth of multi-drug resistant strains like Staphylococcus aureus and Mycobacterium species .

Biochemical Pathways
The compound interacts with various enzymes and proteins, influencing pathways related to cell growth, oxidative stress, and viral replication. For instance, it can inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth .

Cellular Effects

Influence on Cell Function
this compound affects cellular processes by modulating cell signaling pathways and gene expression. In laboratory studies, it has demonstrated the ability to inhibit cell growth in various cancer cell lines, indicating its potential as an anticancer agent .

Dosage Effects in Animal Models
Research has shown that the effects of this compound can vary significantly with dosage. Lower doses may exhibit beneficial effects such as anti-inflammatory or anticancer activity, while higher doses could lead to cytotoxicity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example:

  • In vitro studies : this compound showed promising results against human breast cancer cell lines (MCF-7 and MDA-MB-231), with specific derivatives exhibiting IC50 values as low as 2.52 μM .
  • Cell Cycle Disturbance : Some derivatives caused significant disturbances in the cell cycle and induced apoptosis in cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition of Resistant Strains : It has been effective against multi-drug resistant bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Summary of Biological Activities

Activity Type Description Research Findings
Anticancer Inhibits cancer cell growthIC50 values < 3 μM in breast cancer cells
Antibacterial Effective against resistant strainsInhibits growth of Staphylococcus aureus
Antioxidative Reduces oxidative stressMechanism involves enzyme inhibition

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that derivatives of this compound could significantly inhibit the proliferation of breast cancer cells while sparing normal cells from toxicity .
  • Evaluation Against Bacterial Strains : Another study focused on its antibacterial activity against resistant strains, confirming its potential role in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromobenzofuran-3-carboxylic acid?

The synthesis typically involves bromination of benzofuran precursors followed by ester hydrolysis. A common method starts with 2-hydroxy-5-nitrobenzaldehyde reacting with ethyl bromoacetate in the presence of sodium carbonate to form an intermediate ester (e.g., ethyl 5-nitrobenzofuran-2-carboxylate). Subsequent reduction of the nitro group and bromination at the 7-position yields ethyl 7-bromobenzofuran-3-carboxylate. Hydrolysis of the ester group under acidic or basic conditions produces the carboxylic acid derivative .

Q. How can ester hydrolysis be optimized to obtain high-purity this compound?

Ester hydrolysis is typically performed using NaOH or HCl in aqueous ethanol. Key parameters include:

  • Temperature : Controlled heating (60–80°C) to accelerate hydrolysis without decarboxylation.
  • Reagent stoichiometry : Excess base (e.g., 2M NaOH) ensures complete ester cleavage.
  • Purification : Post-hydrolysis, acidification with HCl precipitates the carboxylic acid, which is then recrystallized from ethanol/water mixtures. Monitoring by TLC or HPLC ensures purity .

Advanced Research Questions

Q. How can bromination regioselectivity at the 7-position be controlled during synthesis?

Bromination regioselectivity is influenced by directing groups and reaction conditions. For benzofuran derivatives, electron-donating groups (e.g., methoxy) at specific positions can direct bromination. In the absence of directing groups, using Lewis acids like FeBr₃ or optimizing solvent polarity (e.g., DCM vs. DMF) can enhance selectivity. Characterization via ¹H NMR and X-ray crystallography confirms substitution patterns .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.0 ppm) and the carboxylic acid proton (δ 12–13 ppm, if present). Coupling patterns distinguish substitution positions.
  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₅BrO₃, exact mass 243.94 g/mol).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for ambiguous cases .

Q. How can researchers resolve contradictions in biological activity data between this compound and its ester derivatives?

Discrepancies often arise from differences in bioavailability or metabolic stability. To address this:

  • Comparative assays : Test both the acid and ester forms in parallel under identical conditions (e.g., microbial growth inhibition).
  • Solubility studies : Use DMSO or PBS to ensure equivalent dissolution.
  • Metabolic profiling : Incubate compounds with liver microsomes to assess esterase-mediated hydrolysis rates .

Q. Methodological Challenges

Q. What strategies mitigate side reactions during nucleophilic substitution at the 7-bromo position?

  • Reagent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Pd-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki couplings with boronic acids, minimizing elimination by-products.
  • Temperature control : Lower temperatures (0–25°C) reduce competing pathways like dehalogenation .

Q. How should researchers handle stability issues during storage of this compound?

The compound is sensitive to light and moisture. Recommended practices:

  • Storage : In amber vials under nitrogen at –20°C.
  • Handling : Use anhydrous solvents during experiments.
  • Stability monitoring : Regular HPLC checks for decarboxylation or dimerization .

Q. Data Analysis & Interpretation

Q. How to analyze substituent effects on the benzofuran ring using computational methods?

  • DFT calculations : Optimize molecular geometry (e.g., Gaussian 09) to evaluate electronic effects (HOMO/LUMO levels) of the bromine and carboxylic acid groups.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to predict activity trends .

Q. What experimental controls are critical when assessing the compound’s antimicrobial activity?

  • Positive controls : Use established antimicrobial agents (e.g., ampicillin) to validate assay conditions.
  • Solvent controls : Include DMSO/vehicle controls to rule out solvent toxicity.
  • Minimum Inhibitory Concentration (MIC) : Perform dose-response curves in triplicate to ensure reproducibility .

Q. Conflict Resolution in Published Data

Q. How to address conflicting reports on the reactivity of this compound in cross-coupling reactions?

Discrepancies may stem from varying catalytic systems or impurities. To reconcile:

  • Replicate conditions : Reproduce reported methods with high-purity reagents.
  • By-product analysis : Use GC-MS or LC-MS to identify side products (e.g., homocoupling).
  • Catalyst screening : Test alternative catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to optimize yields .

Properties

IUPAC Name

7-bromo-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEZISLPHXSBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374574-88-5
Record name 7-bromo-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 7-bromo-1-benzofuran-3-carboxylate (1.0 g, 3.7 mmol) in 20 mL of MeOH/THF/H2O (2/211) was added LiOH H2O (777 mg, 18.5 mmol), and the mixture was stirred at ambient temperature overnight. The solvents were removed under vacuum, and the residue was added 10 mL of water and extracted with ether (100 mL). The aqueous layer was then acidified with 4 N HCl to pH=3 in ice bath, and extracted with EtOAc. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated to give 7-bromo-1-benzofuran-3-carboxylic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
LiOH H2O
Quantity
777 mg
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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